6-bromo-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione
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Overview
Description
6-bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by selective bromination and subsequent functionalization with piperazine and fluorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives with altered oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, leading to a diverse array of analogs .
Scientific Research Applications
6-bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 6-bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 6-bromo-3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 6-bromo-3-{4-[4-(4-methylphenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Uniqueness
The uniqueness of 6-bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C22H22BrFN4O3 |
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Molecular Weight |
489.3 g/mol |
IUPAC Name |
6-bromo-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H22BrFN4O3/c23-15-3-8-19-18(14-15)21(30)28(22(31)25-19)9-1-2-20(29)27-12-10-26(11-13-27)17-6-4-16(24)5-7-17/h3-8,14H,1-2,9-13H2,(H,25,31) |
InChI Key |
GWCVDBIDUVABGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Origin of Product |
United States |
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